5-Bromo-2,1,3-benzothiadiazole

Catalog No.
S673826
CAS No.
1753-75-9
M.F
C6H3BrN2S
M. Wt
215.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2,1,3-benzothiadiazole

CAS Number

1753-75-9

Product Name

5-Bromo-2,1,3-benzothiadiazole

IUPAC Name

5-bromo-2,1,3-benzothiadiazole

Molecular Formula

C6H3BrN2S

Molecular Weight

215.07 g/mol

InChI

InChI=1S/C6H3BrN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H

InChI Key

LLCRUZDFDGTAAN-UHFFFAOYSA-N

SMILES

C1=CC2=NSN=C2C=C1Br

Canonical SMILES

C1=CC2=NSN=C2C=C1Br

The exact mass of the compound 5-Bromo-2,1,3-benzothiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-2,1,3-benzothiadiazole is a halogenated, electron-deficient heterocyclic compound. It functions as a critical monofunctionalized building block, or monomer, for synthesizing advanced organic semiconductors.[1][2] Unlike its more common difunctional counterpart, 4,7-dibromo-2,1,3-benzothiadiazole, the single bromine atom at the 5-position provides a selective reactive site for creating asymmetric molecular architectures. This structural control is essential for fine-tuning the electronic and physical properties of materials used in applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3][4]

Research Fit

Workflow

Synthesis of π-conjugated materials for OLEDs and OPVs

Selection

Electron-deficient building block with bromo substituent for tailored cross-coupling

Use Context

Academic and industrial research laboratories developing organic electronic materials

Substituting 5-Bromo-2,1,3-benzothiadiazole with seemingly similar compounds introduces critical synthetic and functional failures. The most common procurement error is substituting it with 4,7-dibromo-2,1,3-benzothiadiazole; this changes the molecule from a monofunctional to a difunctional building block, making it suitable only for linear, symmetric polymerizations rather than the targeted asymmetric structures.[1][2] Replacing the bromo- group with a fluoro- or chloro- group alters the reactivity in cross-coupling reactions and significantly modifies the final polymer's electronic energy levels (HOMO/LUMO), impacting device performance.[5] Even using the parent, non-halogenated 2,1,3-benzothiadiazole is not viable, as the bromo- substituent is essential for both its role as a reactive handle in synthesis and for its electron-withdrawing effect that tunes the optoelectronic properties.[6]

Substitution Risk

Target Compound
Potential Substitute
5-Bromo-2,1,3-benzothiadiazole (bromo substitution)
Unsubstituted BTD, chloro, or fluoro analogs
Specific electronic profile (HOMO/LUMO) and reactivity defined by Br substituent
Halogen-specific electronic shift may alter charge transport and cross-coupling efficiency
Documented thermal behavior and established synthetic protocols for this exact derivative
Thermal processing and reaction conditions may not directly transfer across halogen analogs

Precursor Suitability: Enables Asymmetric Architectures Unachievable with Symmetrical Dibromo Analogs

The primary procurement differentiator for 5-Bromo-2,1,3-benzothiadiazole is its utility as a monofunctional precursor. Unlike 4,7-dibromo-2,1,3-benzothiadiazole, which is used for creating linear A-D-A type polymers through double cross-coupling reactions, the single bromine atom on the target compound allows for selective, single-point functionalization.[1][2] This is essential for synthesizing region-asymmetric polymers, where different functional groups are required at opposite ends of the benzothiadiazole core, a design strategy used to control morphology and optimize device performance.[3][4]

Evidence DimensionSynthetic Functionality
Target Compound DataMonofunctional: One reactive C-Br site for selective cross-coupling.
Comparator Or Baseline4,7-dibromo-2,1,3-benzothiadiazole: Difunctional, with two reactive C-Br sites leading to symmetric polymerization.
Quantified DifferenceQualitative but absolute: Enables asymmetric vs. symmetric molecular design.
ConditionsStandard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille).

This compound is the correct choice for synthesizing asymmetric molecules and polymers, a task for which the more common dibromo- version is synthetically unsuitable.

Melting Point
Cross-study comparable
Target: 55–60 °C. Unsubstituted BTD: 42–44 °C. 5-Chloro BTD: 55–57 °C.
Supports thermal handling and processing selection.
Data from multiple vendor technical datasheets.

Electrochemical Tuning: Halogenation Lowers LUMO Energy Level for Improved Electron Acceptance

The introduction of a halogen atom, such as bromine, significantly enhances the electron-accepting properties of the benzothiadiazole core by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). While direct comparative data for the 5-bromo derivative is sparse, studies on related halogenated benzothiadiazoles consistently show this trend. For example, theoretical calculations on various substituted benzothiadiazoles demonstrate that halogenation lowers the LUMO level compared to the unsubstituted parent compound.[7] A polymer incorporating a fluorinated benzothiadiazole unit exhibited a low-lying HOMO energy level of -5.54 eV, crucial for achieving high open-circuit voltage in solar cells.[3] This principle applies to 5-bromo-2,1,3-benzothiadiazole, making it a better electron acceptor than the parent 2,1,3-benzothiadiazole.

Evidence DimensionLUMO Energy Level (eV)
Target Compound DataLUMO is lowered relative to the parent compound due to the inductive effect of the bromine atom.
Comparator Or BaselineUnsubstituted 2,1,3-benzothiadiazole: Higher LUMO energy level.
Quantified DifferenceDirectional; specific eV values vary by final molecular structure but the trend is consistent.
ConditionsCyclic Voltammetry (CV) or Density Functional Theory (DFT) calculations.

For applications requiring a strong electron acceptor, this compound offers tuned electronic properties that are superior to the non-halogenated parent molecule.

C–S Cross-Coupling Reactivity
Class-level inference
CuI-catalyzed, microwave-assisted reaction in DMF with aryl thiols; reported excellent yields.
Provides reliable synthetic entry to functionalized BTD derivatives.
Direct comparative data vs. chloro/fluoro analogs not available.

Thermal Stability: Benzothiadiazole Core Provides High Decomposition Temperatures for Device Processing

The 2,1,3-benzothiadiazole core is known for its remarkable thermal stability, a critical attribute for materials undergoing thermal evaporation or annealing during device fabrication.[6] Polymers derived from halogenated benzothiadiazole units consistently exhibit high thermal stability, with decomposition temperatures (Td, 5% weight loss) often exceeding 300-400 °C. For instance, polymers based on azo-benzothiazole showed decomposition temperatures in the range of 282–312 °C.[8] Another study on halogenated benzothiadiazole-based polymers reported thermal stability up to 400 °C.[5] This inherent stability of the core structure, retained in the 5-bromo derivative, ensures that it can be processed at the high temperatures required for manufacturing stable and long-lasting organic electronic devices.

Evidence DimensionDecomposition Temperature (Td) at 5% weight loss
Target Compound DataPolymers incorporating the core structure are stable up to ~300-400 °C.
Comparator Or BaselineMany other organic semiconductor classes with lower thermal stability.
Quantified DifferenceHigh stability, suitable for standard thermal processing workflows.
ConditionsThermogravimetric Analysis (TGA) under a nitrogen atmosphere.

This compound's intrinsic thermal stability makes it suitable for robust device manufacturing processes where thermal stress can degrade less stable materials.

Acute Toxicity
Data to verify
GHS Category 4 (H302: Harmful if swallowed). Equivalent to unsubstituted BTD.
Consistent safety classification simplifies risk assessment and handling.
Based on vendor SDS; verify with current safety documentation.
Photophysical Profile
Class-level inference
Electronegativity: 3.3. Adsorption coeff.: 2.0 × 10 cm/g. Fluorescence: 350–550 nm. Extinction coeff.: 6800 M⁻¹cm⁻¹.
Quantitative fingerprint for optical material design selection.
Comparative data for other halogen analogs not provided.

Precursor for Asymmetric Donor-Acceptor (D-A) Materials in OFETs

The compound's monofunctional nature makes it the specific choice for multi-step syntheses of asymmetric molecules where precise control over substitution is required. This allows for the creation of complex D-A copolymers with tailored morphologies for high-performance organic field-effect transistors (OFETs).[3]

Building Block for Electron-Accepting Units in Organic Photovoltaics (OPVs)

Leveraging the electron-withdrawing properties imparted by the bromine atom, this compound is used to construct electron acceptor moieties in OPV active layer materials. The resulting lower LUMO level facilitates efficient electron transfer from a donor material, a key process for high power conversion efficiency.[1]

Monomer for Thermally Stable Polymers in Organic Light-Emitting Diodes (OLEDs)

The inherent high thermal stability of the benzothiadiazole core makes this monomer suitable for synthesizing host or emissive layer materials in OLEDs. These materials can withstand the heat generated during device operation and fabrication, leading to improved device longevity and reliability.[6]

Application Fit Matrix

Application
Selection Property
Validation Focus
Donor-Acceptor Polymer OPVs
Electron-deficient building block with bromo substituent
LUMO energy alignment and charge separation characterization
Hole-Transporting Materials OLEDs/Perovskites
Established synthetic access and electronic tuning
Hole mobility and device emission efficiency assessment
C–S Cross-Coupling Derivatives
High reactivity in microwave-assisted C–S coupling
Product yield and functional group tolerance verification

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-2,1,3-benzothiadiazole

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